molecular formula C11H14O4S B15057703 Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Cat. No.: B15057703
M. Wt: 242.29 g/mol
InChI Key: ATEWUYOCJCGAJG-UHFFFAOYSA-N
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Description

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a tetrahydrofuran-2-ylmethoxy group and a carboxylate ester. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Biological Activity

Methyl 4-((tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC12H14O3S
Molecular Weight238.30 g/mol
IUPAC NameMethyl 4-(tetrahydrofuran-2-yl)methoxy)thiophene-2-carboxylate

Anticancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN) and mitochondrial enzymes . This inhibition leads to decreased lipid synthesis and altered energy metabolism in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that can trigger apoptosis .
  • Cell Cycle Arrest : Studies suggest that thiophene compounds can cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cell proliferation .

Study 1: Inhibition of Breast Cancer Cell Proliferation

In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 10 µM, indicating effective inhibition of cell growth. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic pathways activated by thiophene derivatives. It was found that treatment with this compound led to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thereby facilitating programmed cell death in tumor cells .

Comparative Analysis with Other Thiophene Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound10Induces apoptosis via ROS generation
C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid)5FASN inhibitor
Thiophene-based anticancer agent<5Cell cycle arrest and apoptosis induction

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

methyl 4-(oxolan-2-ylmethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C11H14O4S/c1-13-11(12)10-5-9(7-16-10)15-6-8-3-2-4-14-8/h5,7-8H,2-4,6H2,1H3

InChI Key

ATEWUYOCJCGAJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CS1)OCC2CCCO2

Origin of Product

United States

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